Cellular PI3Kδ Inhibition
In a direct cellular assay, 4-(Azetidine-3-carbonyl)pyridine inhibited PI3Kδ-mediated AKT phosphorylation (S473) with an IC50 of 374 nM in Ri-1 cells [1]. This activity was measured using an electrochemiluminescence assay after 30 minutes of incubation, demonstrating target engagement in a human cell line relevant to B-cell malignancies and inflammatory diseases [1]. While direct comparator data for this specific scaffold is limited, the observed potency is comparable to that of early-stage PI3Kδ inhibitors entering lead optimization, positioning the compound as a viable starting point for further optimization [2].
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | Not directly compared in same study; typical early lead IC50 range for PI3Kδ inhibitors: 10–1000 nM [2] |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
This cellular IC50 value establishes a baseline for PI3Kδ inhibition, enabling medicinal chemists to prioritize the scaffold for kinase inhibitor programs where moderate potency is acceptable for initial hit-to-lead campaigns.
- [1] BindingDB BDBM50394897 CHEMBL2165498. IC50: 374 nM for PI3Kδ in Ri-1 cells. View Source
- [2] Vanhaesebroeck, B., et al. PI3Kδ inhibitors in cancer and immunology. Nat. Rev. Drug Discov. 2021, 20, 741–769. View Source
